3,5-Bis(thiophene-2-sulfonamido)benzoic acid 3,5-Bis(thiophene-2-sulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 327091-20-3
VCID: VC4246387
InChI: InChI=1S/C15H12N2O6S4/c18-15(19)10-7-11(16-26(20,21)13-3-1-5-24-13)9-12(8-10)17-27(22,23)14-4-2-6-25-14/h1-9,16-17H,(H,18,19)
SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3
Molecular Formula: C15H12N2O6S4
Molecular Weight: 444.51

3,5-Bis(thiophene-2-sulfonamido)benzoic acid

CAS No.: 327091-20-3

Cat. No.: VC4246387

Molecular Formula: C15H12N2O6S4

Molecular Weight: 444.51

* For research use only. Not for human or veterinary use.

3,5-Bis(thiophene-2-sulfonamido)benzoic acid - 327091-20-3

Specification

CAS No. 327091-20-3
Molecular Formula C15H12N2O6S4
Molecular Weight 444.51
IUPAC Name 3,5-bis(thiophen-2-ylsulfonylamino)benzoic acid
Standard InChI InChI=1S/C15H12N2O6S4/c18-15(19)10-7-11(16-26(20,21)13-3-1-5-24-13)9-12(8-10)17-27(22,23)14-4-2-6-25-14/h1-9,16-17H,(H,18,19)
Standard InChI Key YMKWCYZZDNTRNS-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure is defined by a benzoic acid backbone with two thiophene-2-sulfonamide substituents. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC15H12N2O6S4\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{6}\text{S}_{4}
Molecular Weight444.51 g/mol
IUPAC Name3,5-bis(thiophen-2-ylsulfonylamino)benzoic acid
SMILESC1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3
SolubilityNot fully characterized

The presence of sulfonamide groups enhances hydrogen-bonding potential, while the thiophene rings contribute to π-π stacking interactions, critical for binding biological targets .

Spectral and Crystallographic Data

Although crystallographic data for this specific compound remains unpublished, analogous sulfonamide-bearing benzoic acids exhibit characteristic IR absorption bands for sulfonyl (SO2\text{SO}_2) groups near 1350–1160 cm1^{-1} and carboxylic acid (COOH\text{COOH}) stretches at 2500–3300 cm1^{-1} . NMR spectra typically show distinct signals for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH groups (δ 10–12 ppm) .

Synthesis and Modification

Synthetic Pathways

The synthesis of 3,5-bis(thiophene-2-sulfonamido)benzoic acid involves sequential sulfonylation and coupling reactions :

  • Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene.

  • Amidation with Benzoic Acid Derivative: 3,5-Diaminobenzoic acid reacts with thiophene-2-sulfonyl chloride in a base (e.g., pyridine) to form the bis-sulfonamide product.

  • Purification: Crystallization or chromatography yields the final compound .

Key challenges include controlling regioselectivity and minimizing side reactions, such as over-sulfonation. Modifications to the thiophene or benzoic acid moieties have been explored to enhance bioactivity .

Pharmacological and Toxicological Profile

Pharmacokinetics

While pharmacokinetic data for this compound is scarce, its low solubility (as inferred from analogs) may limit oral bioavailability . Structural modifications, such as prodrug formulations or salt formation, could improve absorption .

Applications and Future Directions

Therapeutic Development

The compound’s dual sulfonamide architecture positions it as a candidate for:

  • Antimicrobial Agents: Targeting resistant pathogens through folate pathway inhibition.

  • Anticancer Therapeutics: Disrupting Bcl-2 family protein interactions to induce apoptosis .

  • Anti-inflammatory Drugs: Modulating cytokine production via sulfonamide-mediated enzyme inhibition .

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of thiophene substituents to optimize potency and selectivity.

  • In Vivo Efficacy Testing: Evaluating pharmacokinetics and toxicity in animal models.

  • Combination Therapies: Pairing with existing chemotherapeutics or antibiotics to enhance efficacy .

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